(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Description
Molecular Architecture and IUPAC Nomenclature
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid, systematically named 2-[methyl(pyridin-2-ylmethyl)amino]acetic acid , is a nitrogen-containing heterocyclic compound with a molecular formula of $$ \text{C}9\text{H}{12}\text{N}2\text{O}2 $$. Its IUPAC nomenclature reflects the substitution pattern: a pyridin-2-ylmethyl group is bonded to the methylamino nitrogen of a glycine backbone (Figure 1). The pyridine ring at position 2 ensures distinct electronic interactions compared to other regioisomers.
Key Structural Features :
- A pyridine ring substituted at the 2-position with a methylaminoacetic acid moiety.
- Planar aromatic pyridine core with a flexible glycine sidechain.
- Hydrogen-bonding capabilities via the carboxylic acid (-COOH) and tertiary amine (-NCH₃) groups.
Molecular Properties :
| Property | Value |
|---|---|
| Molecular Weight | 180.20 g/mol |
| Topological Polar Surface Area | 53.43 Ų |
| LogP (Octanol-Water) | 0.598 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s SMILES string, CN(CC1=CC=CC=N1)CC(=O)O , encodes its connectivity, highlighting the methyl group on the nitrogen atom and the pyridine-glycine linkage.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains limited, studies on analogous pyridylmethyl-amino acetic acid derivatives provide insights. For example, platinum(II) complexes with 2-(pyridin-2-ylmethylamino)acetic acid (HL1) adopt a tridentate N,N,O coordination mode, where the carboxylic acid group participates in metal binding. This suggests that the free ligand likely exhibits conformational flexibility to enable such interactions.
Comparative Crystallographic Observations :
- Coordination Geometry : In cadmium(II) complexes, pyridylmethyl-amino ligands form distorted trigonal-bipyramidal geometries, with pyridine nitrogen and carboxylate oxygen as key donors.
- Intermolecular Interactions : Parallel offset π-π stacking between pyridine rings (centroid-centroid distances: <5.5 Å) and hydrogen bonding stabilize crystal lattices.
Theoretical calculations using density functional theory (DFT) predict that the uncomplexed ligand adopts a folded conformation, minimizing steric clashes between the methyl group and pyridine ring.
Comparative Analysis with Isomeric Derivatives (3-pyridylmethyl vs. 2-pyridylmethyl)
The substitution position on the pyridine ring profoundly influences the compound’s electronic and steric properties:
Structural Comparisons :
Key Differences :
- Steric Hindrance : The 2-pyridylmethyl group creates greater steric bulk near the amino group, limiting rotational freedom compared to the 3-isomer.
- Metal Coordination : 2-Pyridylmethyl derivatives preferentially bind metals via the pyridine nitrogen and carboxylate oxygen, while 3-isomers exhibit weaker coordination due to geometric constraints.
- Solubility : The 3-pyridylmethyl derivative shows marginally higher aqueous solubility (LogP = 0.71 vs. 0.60 for 2-isomer), attributed to reduced hydrophobic surface area.
Quantum chemical analyses confirm that the 2-pyridylmethyl isomer has a 5–7 kJ/mol lower energy than the 3-isomer, favoring its stability in solution.
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSRPVBRXIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424345 | |
| Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669083-52-7 | |
| Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Cyanohydrins
This method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. The process is characterized by the following steps:
Multi-Step Synthesis Using Pyridine Derivatives
Another approach utilizes pyridine-based intermediates for the synthesis:
Direct Amino Acid Derivatization
This method involves derivatization of amino acids with pyridin-2-yl-methylamine:
Comparative Analysis of Methods
Notes and Observations
-
- Organic solvents like DMF and ethyl acetate should be managed properly due to their environmental hazards.
-
- Reaction conditions such as temperature, solvent type, and catalyst concentration can be optimized to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Pyridinyl Acetic Acid Derivatives
- Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0): This ester derivative shares the pyridin-2-ylmethyl backbone but replaces the amino-acetic acid moiety with an ethyl ester. The ester group reduces polarity, enhancing lipid solubility compared to the carboxylic acid form. Structural similarity: 0.86 .
- 2-(5-Methylpyridin-2-yl)acetic acid (CAS 848093-05-0): Lacks the methyl-amino substitution but retains the pyridin-2-ylmethyl-acetic acid core. The absence of the amino group decreases its ability to form hydrogen bonds, altering solubility and reactivity .
Amino-Substituted Pyridine Derivatives
- {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid: Features a trifluoromethyl and dimethylamino group on the pyridine ring, enhancing electron-withdrawing effects and increasing acidity.
- This structural complexity may enhance applications in catalysis or coordination chemistry .
Heterocyclic Variants
- [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (CAS 1353944-73-6): Replaces the pyridine ring with a pyrrolidine ring, altering electronic properties (electron-donating vs. withdrawing). The saturated ring reduces aromaticity, impacting solubility and metabolic stability .
Physicochemical Properties and Acidity
Molecular Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| (Methyl-pyridin-2-ylmethyl-amino)-acetic acid | C9H12N2O2 | 180.21 | Pyridine ring, amino-acetic acid |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | C10H13NO2 | 179.22 | Ester group, methyl-pyridine |
| [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid | C8H16N2O2 | 172.22 | Pyrrolidine ring, saturated |
Acidity Comparison
The pyridine ring’s electron-withdrawing nature increases the acidity of the carboxylic acid group in “this compound” compared to standard acetic acid (pKa ~2.5 vs. ~4.76) . This effect is less pronounced in ester derivatives (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate), where the ester group stabilizes the conjugate base less effectively.
Biological Activity
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid, also known as a pyridine derivative, has garnered attention in scientific research for its potential biological activities. This compound features a pyridine ring substituted with a methyl group and an amino group, linked to an acetic acid moiety. Its unique structure may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.20 g/mol
CAS Number: 669083-52-7
The synthesis of this compound typically involves the reaction of 2-aminopyridine with methyl bromoacetate under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product, which can be further optimized for industrial applications by adjusting reaction parameters such as temperature and solvent choice .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or activate receptor-mediated signaling pathways, potentially leading to various therapeutic effects .
Anticancer Potential
In vitro studies have shown that derivatives of pyridine compounds can exhibit antitumor effects. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation .
Antioxidant Activity
The antioxidant potential of this compound has been suggested through studies on related compounds. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The ability of this compound to scavenge free radicals and reduce oxidative damage remains an area for future research .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Aminoacetic Acid | C₂H₅NO₂ | Basic amino acid; limited biological activity |
| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | Mild antimicrobial properties |
| 3-(Methylamino)-propanoic Acid | C₄H₉N₃O₂ | Neuroprotective effects |
| N-Methylpyridin-2-carboxamide | C₈H₉N₃O | Potential antitumor activity |
The presence of both a pyridine ring and an acetic acid moiety in this compound may enhance its biological activity compared to simpler amino acids or other derivatives lacking this specific structure .
Case Studies and Research Findings
Several studies have explored the biological implications of pyridine derivatives:
- Antitumor Efficacy: A study highlighted the antitumor effects of pyridine-based compounds in xenograft models, showing reduced tumor viability after treatment with specific analogs .
- Antimicrobial Activity: Investigations into similar compounds revealed their effectiveness against various bacterial strains, suggesting that this compound might exhibit comparable properties .
- Oxidative Stress Mitigation: Research on related structures demonstrated antioxidant capabilities that could be extrapolated to predict similar effects for this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves quenching pyridinylmethyl anions (generated via strong bases like sodamide or alkyl lithiums) with carbon dioxide to form pyridylacetic acid derivatives. For example, pyridylacetic acids are synthesized by carboxylation of picoline anions, followed by esterification to prevent decarboxylation . Reaction optimization may include temperature control (e.g., 0–25°C for anion stability) and solvent selection (e.g., THF or ethers). Yield improvements can be achieved via purification using recrystallization or column chromatography, with HPLC analysis (as in cyano acetic acid studies) to confirm purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Key peaks include the pyridine ring protons (δ 7.5–8.5 ppm for aromatic protons) and methylene groups adjacent to the amino moiety (δ 3.0–4.0 ppm). The acetic acid proton may appear as a broad peak near δ 12–13 ppm in H-NMR .
- IR : Carboxylic acid O-H stretches (~2500–3300 cm), C=O stretches (~1700 cm), and pyridine ring vibrations (~1600 cm) are diagnostic .
- Mass Spectrometry : ESI-MS can confirm molecular ion peaks and fragmentation patterns, particularly for the pyridine and acetic acid moieties.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) .
- Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers). Monitor for decarboxylation under prolonged heat .
- Spill Management : Neutralize with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange terms be applied to predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP, which incorporate exact exchange terms (e.g., Becke’s 1988 exchange functional), improve accuracy in predicting thermochemical properties such as ionization potentials and electron affinities. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. For example, Becke’s work demonstrated that including exact exchange reduced average absolute deviations in atomization energies to 2.4 kcal/mol . Applications include calculating HOMO-LUMO gaps, partial charges on the pyridine nitrogen, and hydrogen-bonding interactions with the carboxylic acid group.
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structure determination using software like SHELX?
- Methodological Answer :
- Data Quality : Ensure high-resolution data (<1.0 Å) to reduce ambiguity in electron density maps. Use SHELXL for refinement, leveraging constraints for bond lengths and angles .
- Twinned Data : For twinned crystals, employ SHELXPRO to deconvolute overlapping reflections. Test for pseudosymmetry using PLATON.
- Validation Tools : Cross-validate with CCDC databases and check for outliers in displacement parameters using Rfree values. SHELXD can assist in phase problem resolution for challenging cases .
Q. How can researchers design experiments to analyze the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- Potentiometric Titration : Titrate the compound with standardized NaOH (0.1 M) using a pH meter. The pKa corresponds to the midpoint of the buffering region (pH ≈ 4–6 for carboxylic acids). Ensure ionic strength consistency with KCl .
- UV-Vis Spectroscopy : Monitor absorbance changes at wavelengths sensitive to protonation states (e.g., pyridine ring transitions at 260–280 nm).
- Computational Prediction : Use DFT-derived Gibbs free energies to estimate pKa, adjusting for solvent effects (e.g., COSMO-RS model) .
Q. In computational studies, how do basis set choices and exchange-correlation functionals affect the accuracy of calculated thermodynamic properties?
- Methodological Answer :
- Basis Sets : Larger basis sets (e.g., aug-cc-pVTZ) improve electron correlation but increase computational cost. For geometry optimization, 6-31G(d) is often sufficient .
- Functionals : Hybrid functionals (e.g., B3LYP) outperform pure gradient-corrected functionals for hydrogen-bonding and dipole moment calculations. M06-2X is recommended for non-covalent interactions .
- Validation : Compare computed vibrational frequencies (IR) and C NMR shifts with experimental data to validate functional/basis set choices.
Q. What experimental approaches can address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via LC-MS .
- Advanced NMR Techniques : Use N NMR to resolve ambiguities in the amino-pyridine linkage or 2D-COSY to assign overlapping proton signals .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX) provides definitive structural confirmation, resolving disputes over regioisomerism .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
